molecular formula C19H14F2O4 B3828231 4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione CAS No. 330832-21-8

4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione

Cat. No.: B3828231
CAS No.: 330832-21-8
M. Wt: 344.3 g/mol
InChI Key: IBXZPSVSKWPJSF-UKVBVZPVSA-N
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Description

4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound features two fluorine atoms, two hydroxyl groups, and two phenyl groups attached to a heptadiene backbone. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Heptadiene Backbone: The heptadiene backbone can be constructed through a series of aldol condensation reactions, where smaller aldehyde or ketone molecules are combined to form the extended carbon chain.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at specific positions on the molecule.

    Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Attachment of Phenyl Groups: Phenyl groups can be added through Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzene derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to changes in cellular processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of oxidative stress.

Comparison with Similar Compounds

4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione can be compared with other similar compounds, such as:

    This compound: Similar in structure but may have different substituents or functional groups.

    3,5-dihydroxy-3,4’5’,7-tetramethoxyflavone: Another compound with hydroxyl and methoxy groups, but with a different core structure.

    4,7-dihydroxy-1,10-phenanthroline: Contains hydroxyl groups and a phenanthroline core, used in different applications.

Properties

IUPAC Name

(1Z,6E)-4,4-difluoro-1,7-dihydroxy-1,7-diphenylhepta-1,6-diene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O4/c20-19(21,17(24)11-15(22)13-7-3-1-4-8-13)18(25)12-16(23)14-9-5-2-6-10-14/h1-12,22-23H/b15-11-,16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXZPSVSKWPJSF-UKVBVZPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(C(=O)C=C(C2=CC=CC=C2)O)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)C(C(=O)/C=C(/C2=CC=CC=C2)\O)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione

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